molecular formula C5H5NO2 B1469766 (S)-4-Ethynyloxazolidin-2-one CAS No. 1398507-73-7

(S)-4-Ethynyloxazolidin-2-one

Cat. No. B1469766
CAS RN: 1398507-73-7
M. Wt: 111.1 g/mol
InChI Key: DLZMXGHLIAPYCI-BYPYZUCNSA-N
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Description

(S)-4-Ethynyloxazolidin-2-one, also known as (S)-4-Ethynyloxazolidine-2-one or this compound, is a synthetic, chiral compound with a wide range of applications in the fields of medicinal chemistry and biochemistry. It is an important intermediate in the synthesis of several pharmaceuticals, and its mechanism of action is still being studied.

Scientific Research Applications

Antitumor Efficacy

  • In Vitro and In Vivo Antitumor Activities : A study by Lee et al. (2002) focused on the antitumor activities of novel sulfonylurea compounds, including (S)-4-ethynyloxazolidin-2-one derivatives. These compounds showed promise as antitumor candidates, with some exhibiting potent inhibitory effects on tumor growth in animal models.

Synthesis and Application in Medicinal Chemistry

  • Synthesis and Stereoselectivity : Research by Ferraz et al. (2007) highlighted the synthesis of imidazolidin-4-ones, involving this compound, and their stereoselective formation. This study underscores the compound’s utility in medicinal chemistry.
  • Synthesis of Thiazolidin-4-Ones : A review by Mech et al. (2021) emphasized the significance of thiazolidin-4-ones, structurally related to this compound, in medicinal chemistry. The review discusses their wide-ranging biological activities, highlighting the compound's versatility.

Bioactivity and Biological Applications

  • Insect Growth-Inhibitor and Chemosterilant : A study by Schaefer and Tieman (1967) investigated 4-imidazolin-2-one, structurally related to this compound, for its potential as an insect growth-inhibitor. This research indicates the compound's potential in biological control applications.

Pharmacological Properties

  • Calcium Antagonists with Antioxidant Activity : A study by Kato et al. (1999) explored thiazolidinone derivatives, related to this compound, as novel calcium antagonists with antioxidant properties. This study contributes to understanding the pharmacological properties of such compounds.

Antihyperglycemic Activity

  • Antihyperglycemic Effects of Thiazolidin-4-Ones : The study by Abubakar et al. (2020) investigated the antihyperglycemic activity of thiazolidin-4-ones. This research adds to the understanding of the potential therapeutic applications of this compound and its derivatives in diabetes management.

Antibacterial Properties

  • Synthesis and Antibacterial Activity : A study by Kumar et al. (2016) focused on the synthesis and antibacterial properties of thiazolidin-4-ones, highlighting the potential use of this compound derivatives in combating bacterial infections.

properties

IUPAC Name

(4S)-4-ethynyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZMXGHLIAPYCI-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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